

Application Notes and Protocols for TCN 213 in Patch-Clamp Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TCN 213 is a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. Its unique mechanism of action, being a glycine-dependent, non-competitive antagonist, makes it a valuable pharmacological tool for dissecting the roles of GluN2A-containing NMDA receptors in synaptic plasticity, neuronal development, and various neurological disorders. These application notes provide detailed protocols and recommended concentrations for the use of TCN 213 in patch-clamp electrophysiology studies, enabling researchers to effectively investigate the function and modulation of GluN2A-containing NMDA receptors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **TCN 213**'s activity on GluN2A-containing NMDA receptors as determined by electrophysiological studies.



Parameter	Value	Cell Type	Electrophysiol ogy Method	Notes
Equilibrium Constant (KB)	~2 μM	Primary Cortical Neurons / Xenopus oocytes expressing recombinant GluN1/GluN2A receptors	Whole-Cell Patch-Clamp / Two-Electrode Voltage-Clamp (TEVC)	Determined by Schild analysis, indicating a non- competitive mode of antagonism. The antagonism is dependent on the concentration of the co-agonist glycine.[1]
Selectivity	High for GluN2A over GluN2B	Primary Cortical Neurons / Xenopus oocytes	Whole-Cell Patch-Clamp / TEVC	TCN 213 shows negligible block of GluN1/GluN2B NMDA receptor- mediated currents.[1]

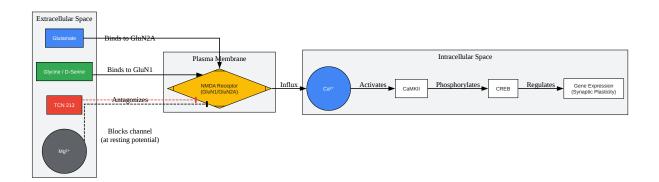


Effective concentrations for observing significant antagonism of NMDA receptor currents. The Recommended specific Concentration **Primary Cortical** Whole-Cell $1 \, \mu M - 30 \, \mu M$ concentration Range for Patch-Neurons Patch-Clamp should be Clamp optimized based on the experimental goals and glycine concentration in the external solution.

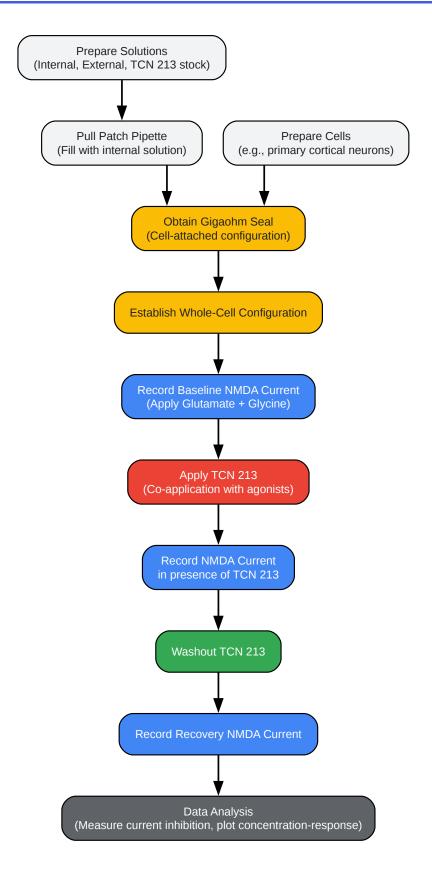
Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of **TCN 213** and the experimental procedure for its characterization, the following diagrams are provided.









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References

- 1. Direct pharmacological monitoring of the developmental switch in NMDA receptor subunit composition using TCN 213, a GluN2A-selective, glycine-dependent antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TCN 213 in Patch-Clamp Studies]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b122510#recommended-tcn-213-concentration-for-patch-clamp-studies]

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